molecular formula C10H9ClN2O B3010610 2-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 20629-91-8; 90-31-3

2-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B3010610
CAS No.: 20629-91-8; 90-31-3
M. Wt: 208.65
InChI Key: HRBCDVLFVGOSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by the presence of a pyrazolone ring substituted with a 3-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of the pyrazolone ring

Properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBCDVLFVGOSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-31-3
Record name 3-METHYL-1-(3'-CHLOROPHENYL)-2-PYRAZOLIN-5-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76806T6L7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 3-chlorophenylhydrazine hydrochloride (CAS No. 2312-23-4) (14.2 g) in acetic acid (60 mL) was added methyl acetoacetate (10.70 mL). The reaction was allowed to stir overnight at 60° C. and the volatiles were removed under reduced pressure and partitioned between saturated sodium bicarbonate and EtOAc. The organic layer was separated and concentrated under reduced pressure and purified by silica gel column chromatography using a gradient of 0-75% EtOAc in heptanes. The resulting solid was triturated with heptanes to give the title compound (10.3 g) having the following physical data as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

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